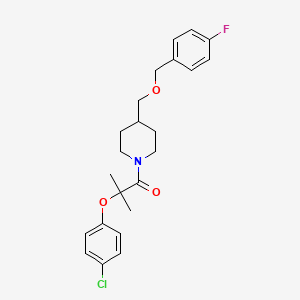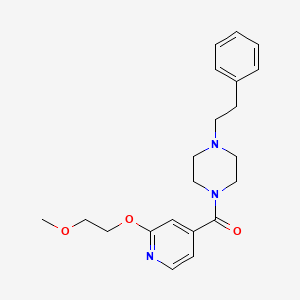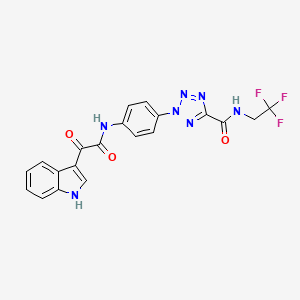![molecular formula C14H15NO2S B2964936 Ethyl 2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetate CAS No. 897838-63-0](/img/structure/B2964936.png)
Ethyl 2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetate is a chemical compound that contains a thiazole ring, which is a five-membered ring with three carbon atoms, one sulfur atom, and one nitrogen atom . It is related to the compound Ethyl ((3-(4-Methylphenyl)-5-Phenyl-1,3-Thiazol-2(3H)-Ylidene)Amino)Acetate .
Synthesis Analysis
The synthesis of compounds similar to Ethyl 2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetate often involves reactions with thiourea and substituted thioamides . For example, a series of 2-substituted 4-(2,5-dichloro thienyl)-1,3-thiazoles were synthesized by the reaction of 2-bromo-1-(2,5-dichlorothien-3-yl) ethanone with thiourea and substituted thioamides .Molecular Structure Analysis
The thiazole ring in Ethyl 2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetate is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Chemical Reactions Analysis
Thiazoles, like the one present in Ethyl 2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetate, have been found to have diverse biological activities . They can act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .Physical And Chemical Properties Analysis
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .Wissenschaftliche Forschungsanwendungen
Antimicrobial Activities
Ethyl 2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetate, and its derivatives, have been extensively studied for their antimicrobial properties. Research has shown that these compounds can be synthesized to produce various derivatives that exhibit significant in vitro antimicrobial activity against bacterial strains such as Escherichia coli and Xanthomonas citri, as well as antifungal activity against Aspergillus fumigatus, Rhizoctonia solani, and Fusarium oxysporum (Wardkhan et al., 2008).
Enzyme Inhibition for Diabetes Management
Another significant application of Ethyl 2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetate derivatives is in the management of diabetes. Studies have shown that certain derivatives effectively inhibit α-glucosidase and β-glucosidase enzymes, which play a crucial role in carbohydrate digestion and glucose absorption. These inhibitors can delay the digestion of carbohydrates, thereby lowering postprandial blood glucose levels. One study found derivatives with high percentage inhibition towards these enzymes, suggesting potential applications in developing new antidiabetic therapies (Babar et al., 2017).
Pharmacological Activities
The pharmacological activities of Ethyl 2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetate derivatives have also been explored, with findings indicating significant anti-inflammatory, analgesic, and antioxidant activities. In vivo tests have demonstrated that certain derivatives with specific substitutions exhibit activities comparable to standard drugs such as indomethacin and aspirin. These findings suggest the potential of these compounds in developing new treatments for inflammatory diseases and pain management (Attimarad et al., 2017).
Eigenschaften
IUPAC Name |
ethyl 2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2S/c1-3-17-14(16)8-13-15-12(9-18-13)11-6-4-10(2)5-7-11/h4-7,9H,3,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLMACWNPGQTLRM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=NC(=CS1)C2=CC=C(C=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-(1H-indol-3-yl)-1-{3-[(2-methylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}ethan-1-one](/img/structure/B2964863.png)
![Tert-butyl {1-[2-(4-chlorophenyl)-2-hydroxyethyl]piperidin-4-yl}carbamate](/img/structure/B2964864.png)
![2-(2,5-dioxopyrrolidin-1-yl)-N-(4-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2964865.png)
![2-Phenyl-3-thiophen-2-yl-5-m-tolyl-tetrahydro-pyrrolo[3,4-d]isoxazole-4,6-dione](/img/structure/B2964866.png)
![(2R,3R,4R)-2-[(2R,3S,4R,5R,6R)-3-Acetamido-2,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-3,4-dihydroxy-3,4-dihydro-2H-pyran-6-carboxylic acid](/img/no-structure.png)

![1-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-3-(2-methylpropyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2964871.png)

![2-(4-benzoylphenyl)-2-(4-chlorophenyl)-N-[(methoxyimino)methyl]acetamide](/img/structure/B2964874.png)
![2-amino-4-methyl-5-[2-(methylsulfanyl)ethyl]-1H-pyrrole-3-carbonitrile](/img/structure/B2964875.png)
![4-{[(1H-benzimidazol-2-ylsulfanyl)acetyl]amino}benzoic acid](/img/structure/B2964876.png)